Faropenem

Vue d'ensemble

Description

Faropenem est un antibiotique bêta-lactamique à activité orale appartenant au groupe des pénèmes. Il est connu pour sa résistance à certaines formes de bêta-lactamases à spectre élargi, ce qui en fait une option précieuse dans le traitement des infections bactériennes . This compound a été développé par Daiichi Asubio Pharma et est commercialisé sous deux formes : this compound sodique et this compound médoxomil .

Mécanisme D'action

Target of Action

Faropenem, like other beta-lactam antibiotics, primarily targets the bacterial cell wall . It specifically interacts with penicillin-binding proteins (PBPs), which play a crucial role in the synthesis of the bacterial cell wall .

Mode of Action

This compound inhibits the synthesis of bacterial cell walls by preventing the cross-linkage between the linear peptidoglycan polymer chains, which are a major component of the cell wall of Gram-positive bacteria . This inhibition disrupts the integrity of the bacterial cell wall, leading to the death of the bacteria .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of the bacterial cell wall. By inhibiting the cross-linkage of peptidoglycan chains, this compound disrupts the cell wall’s structure, leading to bacterial cell death . This action is particularly effective against both aerobic and anaerobic gram-positive and gram-negative bacteria .

Pharmacokinetics

This compound exhibits good pharmacokinetic properties. After oral administration, it is rapidly absorbed and has a bioavailability of approximately 50% . This compound is approximately 90–95% bound to serum proteins . The half-life of this compound sodium is approximately 0.8 hours . Administration of this compound sodium under fasting and postprandial conditions resulted in no significant difference in Cmax and AUC

Result of Action

The primary result of this compound’s action is the death of the bacterial cells. By inhibiting the synthesis of the bacterial cell wall, this compound causes the bacteria to lose their structural integrity, leading to cell death and helping to treat the infection .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of beta-lactamase enzymes in the bacterial environment can potentially affect the effectiveness of this compound . This compound is known for its good beta-lactamase stability , which means it is resistant to degradation by these enzymes. This makes this compound a potent antibiotic against a broad spectrum of bacteria.

Analyse Biochimique

Biochemical Properties

Faropenem has been shown to target the L,D-transpeptidase-2, a validated target in Mycobacterium tuberculosis . This enzyme plays a crucial role in mycobacterial cell wall remodeling . This compound inhibits this protein using an unconventional mechanism of action, acting as effectively as carbapenem-type antibiotics .

Cellular Effects

This compound has been shown to have significant effects on the treatment of Enterobacterales infections .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the L,D-transpeptidase-2 enzyme . Following the nucleophilic attack by the active-site cysteine on the lactam ring of this compound, the primary adduct decomposes, leaving a small fragment of the antibiotic attached to the enzyme .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La préparation de faropenem implique plusieurs étapes, commençant par la condensation de la (3R,4R)-3-[®-1-tert-butyl-diméthylsiloxyéthyl]-4-[®-acétoxy]azacyclobutyl-2-one et de l'acide R-(+)-thiotétrahydrofuryl-2-formique en utilisant un halogénure de zinc comme catalyseur. Cet intermédiaire subit une acylation avec le chlorure de tert-butoxyoxalyle, suivie d'une cyclisation avec du triéthylphosphite. L'étape finale implique l'élimination des groupes protecteurs hydroxy et carboxyle à l'aide d'acide trifluoroacétique .

Méthodes de production industrielle : Dans les environnements industriels, le this compound sodique est préparé en mélangeant du carbonate de potassium, de l'acide R-(+)-thio-tétrahydrofurane-2-formique et de la (3R,4R)-4-acétoxyl-3-[®-(tert-butyl diméthyl siloxy) éthyl] azétidine-2-cétone. Ce mélange subit plusieurs réactions, notamment l'acylation, la cyclisation et la déprotection, pour produire du this compound sodique avec une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Types de réactions : Faropenem subit diverses réactions chimiques, notamment l'hydrolyse par les bêta-lactamases. Il réagit avec les bêta-lactamases de type sérine et métallo-bêta-lactamases, conduisant à la formation de plusieurs produits .

Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse du this compound comprennent les halogénures de zinc, le chlorure de tert-butoxyoxalyle, le triéthylphosphite et l'acide trifluoroacétique . Les réactions se produisent généralement à des températures contrôlées et à des conditions de pH spécifiques pour assurer un rendement et une pureté élevés.

Principaux produits formés : Les principaux produits formés à partir des réactions du this compound avec les bêta-lactamases comprennent les dérivés d'imine et d'énamine, avec des variations selon la bêta-lactamase spécifique impliquée .

Applications De Recherche Scientifique

Faropenem a été étudié de manière approfondie pour ses propriétés antimicrobiennes. Il est efficace contre un large spectre de bactéries, notamment les aérobies et les anaérobies à Gram positif et à Gram négatif . Sa résistance à la dégradation par les bêta-lactamases en fait une option précieuse pour le traitement des infections causées par des bactéries résistantes. This compound est utilisé dans le traitement des infections des voies respiratoires, des infections urinaires et des infections cutanées .

Mécanisme d'action

This compound exerce ses effets en inhibant la synthèse des parois cellulaires bactériennes. Il se lie et inhibe de manière compétitive l'enzyme transpeptidase, qui est essentielle pour la réticulation des chaînes polymères de peptidoglycane dans la paroi cellulaire bactérienne. Cette inhibition conduit à la perturbation de la synthèse de la paroi cellulaire et finalement à la mort des bactéries .

Comparaison Avec Des Composés Similaires

Faropenem appartient au groupe des antibiotiques pénèmes, qui comprend également des composés comme l'imipénème, le méropénème, le doripénème, le biapénème, le panipénème et l'ertapénème . Comparé à ces composés, this compound est unique par sa biodisponibilité orale et sa résistance à la dégradation par les bêta-lactamases . Son activité à large spectre et sa stabilité en font une option précieuse pour le traitement d'une variété d'infections bactériennes.

Conclusion

This compound est un antibiotique bêta-lactamique polyvalent et efficace avec une résistance significative à la dégradation par les bêta-lactamases. Ses propriétés uniques et son activité à large spectre en font un outil précieux dans la lutte contre les infections bactériennes, en particulier celles causées par des souches résistantes.

Propriétés

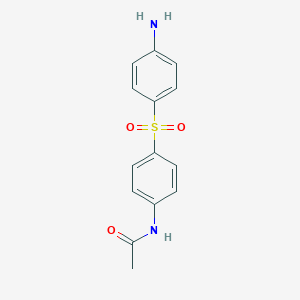

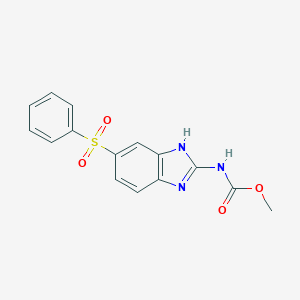

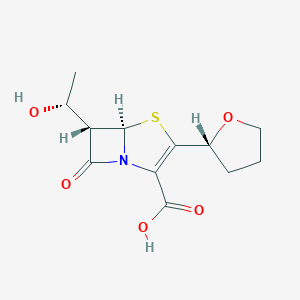

IUPAC Name |

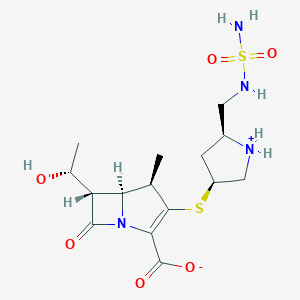

(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5S/c1-5(14)7-10(15)13-8(12(16)17)9(19-11(7)13)6-3-2-4-18-6/h5-7,11,14H,2-4H2,1H3,(H,16,17)/t5-,6-,7+,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGGAKXAHAYOLDJ-FHZUQPTBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)[C@H]3CCCO3)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046430 | |

| Record name | Fropenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106560-14-9 | |

| Record name | Faropenem | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106560-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Faropenem [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106560149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Faropenem | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12190 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fropenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FAROPENEM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F52Y83BGH3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Faropenem | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041892 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does faropenem interact with its target in bacteria?

A1: this compound, like other β-lactam antibiotics, exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. [] It achieves this by binding to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final stages of peptidoglycan synthesis. []

Q2: What is the impact of this compound binding to PBPs on bacterial morphology?

A2: this compound exhibits high binding affinity to high-molecular-weight PBPs and lower affinity for low-molecular-weight PBPs in both Gram-positive and Gram-negative bacteria. [] This binding triggers morphological changes in bacteria. In Staphylococcus aureus, this compound induces irregular septum formation and cell lysis. [] In Escherichia coli, it causes a transition from rod-shaped to spherical forms, eventually leading to cell lysis. []

Q3: Has this compound demonstrated efficacy in animal models of infection?

A5: Yes, this compound has demonstrated efficacy in a murine model of Bacillus anthracis inhalation. [] In this study, this compound administered intraperitoneally provided significant postexposure prophylaxis, and the percentage of time that free drug concentrations exceeded the minimum inhibitory concentration (%TMIC) was the strongest predictor of survival. []

Q4: Are there in vivo studies demonstrating this compound's efficacy against extended-spectrum β-lactamase-producing (ESBL) E. coli?

A6: Yes, a canine ex vivo model using urine samples from healthy dogs treated with this compound demonstrated its efficacy against ESBL-producing E. coli. [] The study showed that this compound achieves high urine concentrations and exhibits potent bactericidal activity, supporting its potential use for treating UTIs caused by ESBL-producing bacteria. []

Q5: What is known about this compound resistance in bacteria?

A7: While this compound is stable against many β-lactamases, including some extended-spectrum β-lactamases (ESBLs), there is evidence of emerging resistance. [, ] In vitro studies have reported the development of this compound resistance in some bacterial species, and there are concerns that this resistance could potentially lead to cross-resistance with carbapenems. []

Q6: Can this compound be used to detect carbapenemase activity in Enterobacteriaceae?

A8: Yes, a disc susceptibility test using this compound has been shown to be a highly predictive screening tool for carbapenemase-producing Enterobacteriaceae. [] A study showed that 99% of carbapenemase producers exhibited growth up to the edge of a 10 μg this compound disc. [] This simple test can aid in the rapid identification of these resistant organisms.

Q7: What are the main routes of elimination for this compound in humans?

A10: Following administration, a portion of this compound is metabolized, and the metabolites, along with the unchanged drug, are primarily excreted in the urine. [, , ]

Q8: How does this compound's chemical structure contribute to its stability?

A11: this compound's structure includes a chiral tetrahydrofuran substituent at the C2 position. [] This structural feature enhances its chemical stability and reduces potential central nervous system side effects compared to other carbapenems like imipenem. []

Q9: What factors can impact the stability of this compound in solid form?

A12: The stability of solid-state this compound is influenced by factors like relative humidity and temperature. [] Studies have investigated its degradation kinetics and thermodynamics under various conditions to understand these effects. []

Q10: Have there been studies investigating this compound's potential to stimulate the human immune system?

A13: Yes, one study examined the effect of this compound on human neutrophils, which are key cells in the immune system's response to infection. [] The study found that this compound enhances the production of superoxide anions by neutrophils, suggesting it might boost certain immune functions. []

Q11: Are there specific analytical methods used to measure this compound concentrations?

A14: Several analytical methods have been developed to quantify this compound in various matrices. These methods include high-performance liquid chromatography (HPLC) with UV detection, [, ] liquid chromatography-tandem mass spectrometry (LC-MS/MS), [] and microbiological assays. [] These techniques are essential for pharmacokinetic studies, formulation development, and quality control.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.